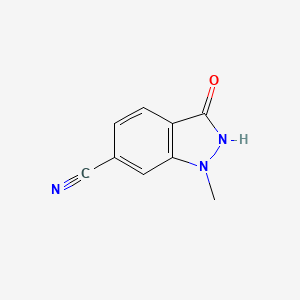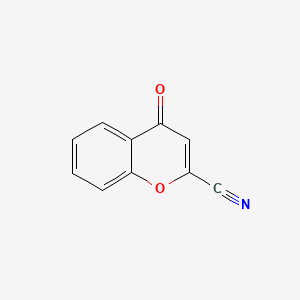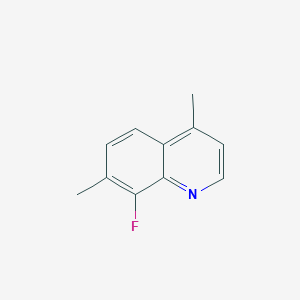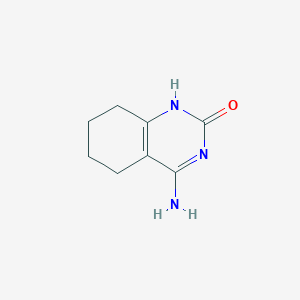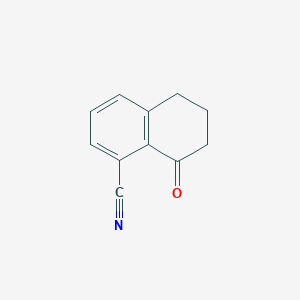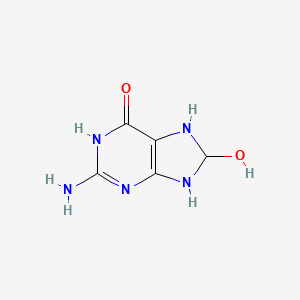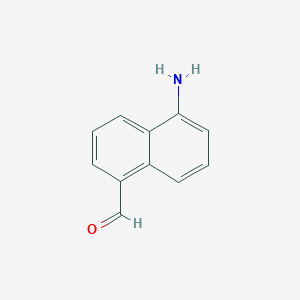
1-Aminonaphthalene-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-5-carboxaldehyde is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an amino group at the first position and a formyl group at the fifth position on the naphthalene ring. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-5-carboxaldehyde using reducing agents such as tin(II) chloride in hydrochloric acid. Another method includes the direct amination of 1-naphthaldehyde using ammonia or amines under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro derivatives or the use of high-pressure reactors to facilitate the amination process. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminonaphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: 1-Aminonaphthalene-5-carboxylic acid.
Reduction: 1-Aminonaphthalene-5-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-5-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-aminonaphthalene-5-carboxaldehyde exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions facilitate the compound’s role in chemical synthesis and biological assays.
Vergleich Mit ähnlichen Verbindungen
- 1-Aminonaphthalene-4-carboxaldehyde
- 1-Aminonaphthalene-6-carboxaldehyde
- 1-Aminonaphthalene-7-carboxaldehyde
Comparison: 1-Aminonaphthalene-5-carboxaldehyde is unique due to its specific position of functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct applications in research and industry.
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H,12H2 |
InChI-Schlüssel |
QAFJNNLSCDBGSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


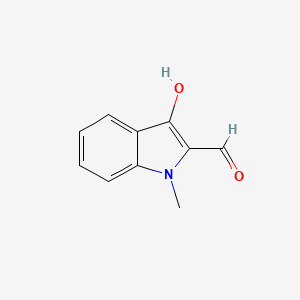
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
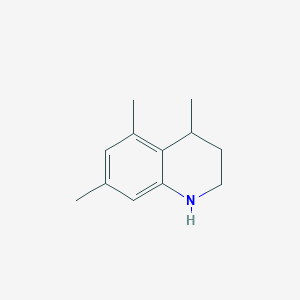



![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
